L-Isoleucyl-L-asparaginyl-L-leucyl-L-leucylglycine
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Overview
Description
L-Isoleucyl-L-asparaginyl-L-leucyl-L-leucylglycine is a pentapeptide composed of the amino acids L-isoleucine, L-asparagine, L-leucine, and glycine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-asparaginyl-L-leucyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups (e.g., Fmoc) are removed using a solution like piperidine in DMF.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA, which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow similar SPPS protocols. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-asparaginyl-L-leucyl-L-leucylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation and Reduction: Modifying specific amino acid residues, such as oxidizing methionine to methionine sulfoxide.
Substitution: Introducing different functional groups to the peptide chain.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic conditions (e.g., proteases).
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids, while oxidation might produce modified amino acids.
Scientific Research Applications
L-Isoleucyl-L-asparaginyl-L-leucyl-L-leucylglycine has several applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of peptides in cellular processes and signaling pathways.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-asparaginyl-L-leucyl-L-leucylglycine depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-isoleucine: A dipeptide with similar amino acid composition.
L-Isoleucyl-L-leucine: Another dipeptide with a similar structure.
L-Asparaginylglycine: A dipeptide containing asparagine and glycine.
Properties
CAS No. |
883969-65-1 |
---|---|
Molecular Formula |
C24H44N6O7 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H44N6O7/c1-7-14(6)20(26)24(37)30-17(10-18(25)31)23(36)29-16(9-13(4)5)22(35)28-15(8-12(2)3)21(34)27-11-19(32)33/h12-17,20H,7-11,26H2,1-6H3,(H2,25,31)(H,27,34)(H,28,35)(H,29,36)(H,30,37)(H,32,33)/t14-,15-,16-,17-,20-/m0/s1 |
InChI Key |
UCKZIUQVCCNZIG-LLYLOPHFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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